molecular formula C22H21N5O2S B2576766 N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894043-56-2

N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2576766
CAS No.: 894043-56-2
M. Wt: 419.5
InChI Key: MAMQMKNSEWKGKA-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a p-tolyl group at position 6 and a thioacetamide moiety at position 2. The acetamide side chain is further modified with a 2-methoxy-5-methylphenyl group. The compound is registered under CAS number 6962-44-3 and falls under REACH regulatory guidelines .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-14-4-7-16(8-5-14)17-9-11-20-24-25-22(27(20)26-17)30-13-21(28)23-18-12-15(2)6-10-19(18)29-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMQMKNSEWKGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)C)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

1. Chemical Structure and Properties

The compound features a triazolo-pyridazin moiety linked to an acetamide group, which is known for enhancing biological activity through various mechanisms. The presence of methoxy and methyl groups contributes to its lipophilicity and potential binding interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

CompoundMIC (μM)Target Organism
Triazolo derivative0.21Pseudomonas aeruginosa
Triazolo derivative0.21Escherichia coli

Cytotoxicity

Cytotoxicity assays using the MTT method have revealed that certain derivatives of this compound induce cell death in human keratinocyte (HaCat) cells and Balb/c 3T3 fibroblasts. The results indicate a promising therapeutic window for further development .

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that this compound can bind effectively within the active site of DNA gyrase, forming multiple hydrogen bonds with critical amino acids such as SER1084 and ASP437. These interactions are crucial for its antibacterial activity .
  • ADME Properties : In silico assessments indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various derivatives, one triazolo compound demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin. This was attributed to its unique binding interactions and structural features that enhance its efficacy against resistant strains .

Case Study 2: Cytotoxic Effects

Another study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

5. Conclusion

This compound exhibits significant biological activity through various mechanisms including antimicrobial action and selective cytotoxicity against cancer cells. Future research should focus on optimizing its structure for enhanced potency and exploring its full therapeutic potential across different disease models.

Comparison with Similar Compounds

N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Core Structure : 4H-1,2,4-triazole substituted with ethyl and pyridinyl groups.
  • Key Differences : The pyridinyl group replaces the p-tolyl substituent, and the acetamide side chain includes a 5-acetamido-2-methoxyphenyl group. This substitution may enhance solubility due to the pyridine ring’s polarity but reduce lipophilicity compared to the p-tolyl group in the target compound.

2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ()

  • Core Structure : 4H-1,2,4-triazole with allyl and thiophenyl substituents.

N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

  • Core Structure : Pyrazine-substituted triazole.
  • Key Differences : The pyrazine ring introduces additional hydrogen-bonding sites, which could improve target binding but reduce metabolic stability.

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in 9c) may enhance enzyme inhibition but reduce solubility.
  • Thioacetamide derivatives (e.g., 7b, 11) show potent anticancer activity, suggesting the target compound’s thioether linkage could confer similar properties.

Comparison with :

  • Compounds 9a–e in were synthesized using triethylamine as a base, suggesting similar conditions could apply to the target molecule.
  • The use of p-tolyl substituents may require optimized coupling conditions to avoid steric hindrance.

Physicochemical Properties

Predicted properties based on structural analogues:

  • Lipophilicity : The p-tolyl group increases logP compared to pyridinyl or pyrazine substituents.
  • Solubility : The methoxy group enhances water solubility relative to bulkier benzyloxy groups ().
  • Stability : Thioether linkages (common in and ) are generally stable under physiological conditions but susceptible to oxidative metabolism.

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